molecular formula C16H18N4O2 B2581058 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 1795085-76-5

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No.: B2581058
CAS No.: 1795085-76-5
M. Wt: 298.346
InChI Key: ICJZSVZHDJKBKB-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a furan ring, an imidazo[1,2-b]pyrazole moiety, and a cyclobutanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated imidazo[1,2-b]pyrazole intermediate in the presence of a palladium catalyst.

    Attachment of the Cyclobutanecarboxamide Group: This step typically involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced under hydrogenation conditions, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.

    Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its heterocyclic structure, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism by which N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The furan and imidazo[1,2-b]pyrazole moieties could engage in hydrogen bonding, π-π stacking, or other non-covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide
  • N-(2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Uniqueness

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene or pyridine analogs. This uniqueness can influence its binding affinity and specificity in biological systems, as well as its physical properties in material science applications.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(12-3-1-4-12)17-6-7-19-8-9-20-15(19)11-13(18-20)14-5-2-10-22-14/h2,5,8-12H,1,3-4,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJZSVZHDJKBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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